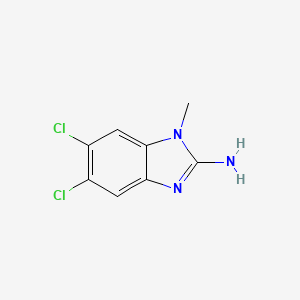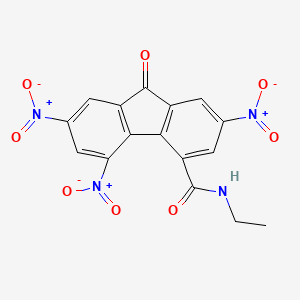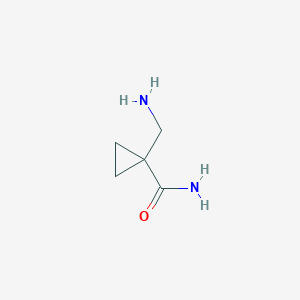
N-(2,6-Dichlorobenzylidene)-2-naphthalenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dichlorobenzylidene)-2-naphthalenamine, also known as DBN, is a synthetic organic compound with a molecular formula of C18H12Cl2N. DBN is a yellow crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone. DBN is widely used in scientific research due to its unique properties, including its ability to inhibit the activity of certain enzymes.
作用機序
The mechanism of action of N-(2,6-Dichlorobenzylidene)-2-naphthalenamine involves its ability to inhibit the activity of certain enzymes, specifically the enzyme called nicotinamide adenine dinucleotide phosphate (NADPH) oxidase. NADPH oxidase is an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. ROS are known to be involved in the development of cancer, and inhibiting their production can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
N-(2,6-Dichlorobenzylidene)-2-naphthalenamine has been shown to have a number of biochemical and physiological effects in cells. One of the most significant effects is its ability to inhibit the production of ROS, which can lead to a reduction in oxidative stress and inflammation. N-(2,6-Dichlorobenzylidene)-2-naphthalenamine has also been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
実験室実験の利点と制限
N-(2,6-Dichlorobenzylidene)-2-naphthalenamine has a number of advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize, and it has a well-defined mechanism of action. However, there are also some limitations to its use. N-(2,6-Dichlorobenzylidene)-2-naphthalenamine is not very water-soluble, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are a number of future directions for research on N-(2,6-Dichlorobenzylidene)-2-naphthalenamine. One area of interest is in the development of new cancer therapies that target NADPH oxidase. N-(2,6-Dichlorobenzylidene)-2-naphthalenamine has shown promise in this area, and further research is needed to fully understand its potential as a cancer treatment. Another area of interest is in the development of new anti-inflammatory drugs. N-(2,6-Dichlorobenzylidene)-2-naphthalenamine has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators. This makes N-(2,6-Dichlorobenzylidene)-2-naphthalenamine a potential candidate for the development of new anti-inflammatory drugs.
Conclusion
In conclusion, N-(2,6-Dichlorobenzylidene)-2-naphthalenamine is a synthetic organic compound that has a number of unique properties that make it useful for scientific research. Its ability to inhibit the activity of certain enzymes makes it a potential candidate for the development of new cancer therapies and anti-inflammatory drugs. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
合成法
N-(2,6-Dichlorobenzylidene)-2-naphthalenamine can be synthesized through a reaction between 2,6-dichlorobenzaldehyde and 2-naphthylamine in the presence of a base such as potassium hydroxide. The reaction yields N-(2,6-Dichlorobenzylidene)-2-naphthalenamine as a yellow crystalline solid.
科学的研究の応用
N-(2,6-Dichlorobenzylidene)-2-naphthalenamine has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N-(2,6-Dichlorobenzylidene)-2-naphthalenamine has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes N-(2,6-Dichlorobenzylidene)-2-naphthalenamine a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-(2,6-dichlorophenyl)-N-naphthalen-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N/c18-16-6-3-7-17(19)15(16)11-20-14-9-8-12-4-1-2-5-13(12)10-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMVFWKXUBJRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
292644-12-3 |
Source


|
| Record name | N-(2,6-DICHLOROBENZYLIDENE)-2-NAPHTHALENAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2835550.png)








![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2835566.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2835567.png)
![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea](/img/structure/B2835570.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2835572.png)